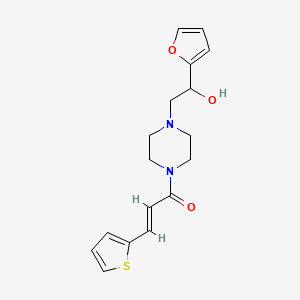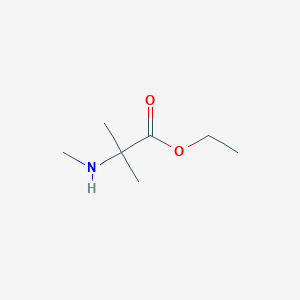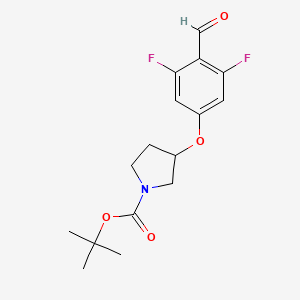![molecular formula C18H18FN5O3 B2377047 3-(2-fluorobenzyl)-7-[(tetrahydrofuran-2-ylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1421458-66-3](/img/structure/B2377047.png)
3-(2-fluorobenzyl)-7-[(tetrahydrofuran-2-ylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups. It has a pyrimidodipyrimidinone core, which is a type of heterocyclic compound containing nitrogen atoms. Attached to this core are a fluorobenzyl group and a tetrahydrofuran group, both of which can significantly affect the compound’s properties and reactivity .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyrimidodipyrimidinone core, followed by the addition of the fluorobenzyl and tetrahydrofuran groups. The exact methods would depend on the specific reactions involved .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the fluorobenzyl and tetrahydrofuran groups could introduce steric hindrance, affecting the compound’s conformation .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the fluorobenzyl group might undergo nucleophilic aromatic substitution reactions, while the tetrahydrofuran group could participate in reactions involving its oxygen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces present .Aplicaciones Científicas De Investigación
Herbicidal Activities
Research has indicated the use of similar pyrimidine compounds in herbicidal activities. For example, a study synthesized various 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds, demonstrating notable herbicidal activities against Brassica napus (Yang Huazheng, 2013).
Urease Inhibition
Pyrimidine derivatives have been explored for their urease inhibition properties. A particular study synthesized 5-substituted-8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione derivatives and tested them for in vitro urease inhibition activity, revealing significant activity in certain compounds (A. Rauf et al., 2010).
Cancer Treatment
In the field of cancer treatment, tegafur, a 5-fluoro-1-(tetrahydrofuran-2-yl) pyrimidine-2,4 (1H,3H)-dione compound, is used as a component in chemotherapy drugs. The study of its molecular properties, such as molecular electrostatic potential surfaces and vibrational dynamics, provides insights into its selectivity and efficiency (O. Prasad et al., 2010).
Synthesis and Characterization
Several studies focus on the synthesis and characterization of pyrimidine derivatives, exploring various synthesis methods and structural analyses. For instance, research has been conducted on the facile construction of substituted pyrimido[4,5-d]pyrimidones, providing insights into their chemical structures and potential applications (W. Hamama et al., 2012).
Antioxidant Properties
Pyrimido[4,5-d]pyrimidine derivatives have been investigated for their potential as antioxidants. A study synthesized these derivatives and tested their activity as antioxidants, optimizing reaction conditions to achieve effective results (A. Cahyana et al., 2020).
Solid-Phase Synthesis
The solid-phase synthesis of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones offers an efficient approach to these compounds, highlighting novel synthetic pathways and high-purity yields (Nadège Graveleau, T. Masquelin, 2003).
Antimicrobial Activity
Pyrimido[4,5-d]pyrimidine derivatives have also been evaluated for their antimicrobial properties, with some demonstrating promising activity against various bacteria and fungi (A. Aksinenko et al., 2016).
Supramolecular Chemistry
The dihydropyrimidine-2,4-(1H,3H)-dione functionality of these compounds is utilized in novel supramolecular assemblies, contributing to the development of complex chemical structures with potential applications in various fields (M. Fonari et al., 2004).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
6-[(2-fluorophenyl)methyl]-2-(oxolan-2-ylmethylamino)-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O3/c19-14-6-2-1-4-11(14)10-24-16(25)13-9-21-17(22-15(13)23-18(24)26)20-8-12-5-3-7-27-12/h1-2,4,6,9,12H,3,5,7-8,10H2,(H2,20,21,22,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHXQXGYUODKSR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=NC=C3C(=N2)NC(=O)N(C3=O)CC4=CC=CC=C4F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-fluorobenzyl)-7-[(tetrahydrofuran-2-ylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2376964.png)
![3-(4-Tert-butylphenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2376965.png)





![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2376974.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2376976.png)

![7-Azabicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride](/img/structure/B2376982.png)

